Cas no 1201632-79-2 (4-(Cyclohexylmethyl)quinolin-2(1H)-one)
4-(Cyclohexylmethyl)quinolin-2(1H)-one Chemical and Physical Properties
Names and Identifiers
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- 1201632-79-2
- 4-(Cyclohexylmethyl)quinolin-2(1H)-one
- SB70067
-
- Inchi: 1S/C16H19NO/c18-16-11-13(10-12-6-2-1-3-7-12)14-8-4-5-9-15(14)17-16/h4-5,8-9,11-12H,1-3,6-7,10H2,(H,17,18)
- InChI Key: XGUJHLLSNHDRGV-UHFFFAOYSA-N
- SMILES: O=C1C=C(C2C=CC=CC=2N1)CC1CCCCC1
Computed Properties
- Exact Mass: 241.146664230Da
- Monoisotopic Mass: 241.146664230Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 341
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 29.1Ų
4-(Cyclohexylmethyl)quinolin-2(1H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM145432-1g |
4-(cyclohexylmethyl)quinolin-2(1H)-one |
1201632-79-2 | 95% | 1g |
$805 | 2021-08-05 | |
| Chemenu | CM145432-1g |
4-(cyclohexylmethyl)quinolin-2(1H)-one |
1201632-79-2 | 95% | 1g |
$707 | 2023-03-07 | |
| Alichem | A189007450-1g |
4-(Cyclohexylmethyl)quinolin-2(1H)-one |
1201632-79-2 | 95% | 1g |
$734.58 | 2023-09-04 |
4-(Cyclohexylmethyl)quinolin-2(1H)-one Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 4-(Cyclohexylmethyl)quinolin-2(1H)-one
4-(Cyclohexylmethyl)quinolin-2(1H)-one: A Comprehensive Overview
The compound 4-(Cyclohexylmethyl)quinolin-2(1H)-one (CAS No. 1201632-79-2) is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of quinoline derivatives, which are widely studied due to their unique chemical properties and biological activities. The structure of 4-(Cyclohexylmethyl)quinolin-2(1H)-one consists of a quinoline ring system with a cyclohexylmethyl substituent at the 4-position, making it a valuable compound for both academic research and practical applications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-(Cyclohexylmethyl)quinolin-2(1H)-one through various methodologies. One notable approach involves the use of palladium-catalyzed coupling reactions, which have been optimized to achieve high yields and selectivity. These methods not only enhance the scalability of the synthesis but also pave the way for its potential use in pharmaceutical and agrochemical industries.
The biological activity of 4-(Cyclohexylmethyl)quinolin-2(1H)-one has been a subject of intense research. Studies have demonstrated its potent anti-inflammatory and antioxidant properties, making it a promising candidate for drug development. Furthermore, its ability to inhibit certain enzymes, such as cyclooxygenase (COX), highlights its potential as a therapeutic agent for inflammatory diseases. Recent research has also explored its role in modulating cellular signaling pathways, which could lead to novel treatments for chronic conditions like arthritis and neurodegenerative disorders.
In addition to its biological applications, 4-(Cyclohexylmethyl)quinolin-2(1H)-one has shown remarkable properties in materials science. Its ability to act as a fluorescent probe has been leveraged in the development of sensors for detecting environmental pollutants. Recent studies have reported its use in detecting heavy metal ions, such as lead and mercury, with high sensitivity and selectivity. This makes it a valuable tool in environmental monitoring and pollution control.
The structural versatility of 4-(Cyclohexylmethyl)quinolin-2(1H)-one allows for further functionalization, enabling the creation of derivatives with enhanced properties. For instance, the introduction of electron-withdrawing groups at specific positions on the quinoline ring has been shown to improve its photostability and fluorescence quantum yield. These derivatives are being explored for applications in optoelectronics, where their unique optical properties can be harnessed for advanced display technologies.
From a synthetic perspective, the synthesis of 4-(Cyclohexylmethyl)quinolin-2(1H)-one involves a series of well-defined steps that ensure high purity and structural integrity. The use of green chemistry principles in these processes has minimized environmental impact, aligning with global sustainability goals. Researchers have also explored biocatalytic methods, such as enzymatic oxidation, to synthesize this compound more efficiently.
The pharmacokinetic profile of 4-(Cyclohexylmethyl)quinolin-2(1H)-one has been extensively studied, revealing favorable absorption and bioavailability characteristics. These findings suggest that it could be developed into an oral drug delivery system with minimal side effects. Preclinical studies have also demonstrated its safety profile, with no significant toxicity observed at therapeutic doses.
Looking ahead, the potential applications of 4-(Cyclohexylmethyl)quinolin-2(1H)-one are vast and varied. Its role as a building block in medicinal chemistry continues to expand, with ongoing research exploring its utility in developing new classes of antibiotics and anticancer agents. Additionally, its use in nanotechnology applications is being investigated, particularly in the development of nanoparticles for targeted drug delivery.
In conclusion, 4-(Cyclohexylmethyl)quinolin-2(1H)-one (CAS No. 1201632-79-2) is a multifaceted compound with immense potential across diverse fields. Its unique chemical properties, coupled with recent advancements in synthesis and application development, make it a subject of continued interest for researchers worldwide.
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